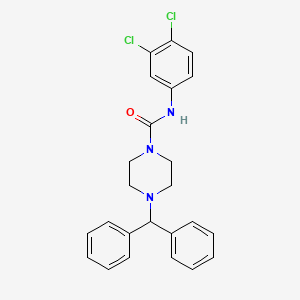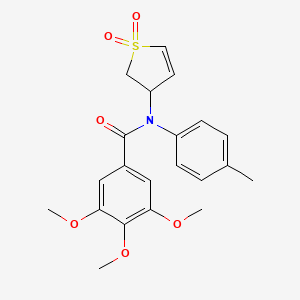![molecular formula C17H13BrN2O3S2 B6072082 ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B6072082.png)
ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
Ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anticancer activities, it has also been reported to have antioxidant and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate in lab experiments is its unique structure, which may allow for the development of novel therapeutic agents. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore its use in other fields of research, such as neurodegenerative diseases and diabetes. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate has been reported in several studies. One common method involves the reaction of 5-bromo-2-thiophenecarboxylic acid with thionyl chloride, followed by the addition of ethyl 4-aminobenzoate and potassium thiocyanate. This reaction yields the desired product, which can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate has been studied for its potential use in various fields of research. One study investigated its anti-inflammatory activity in a mouse model of acute lung injury. The results showed that this compound reduced inflammation and oxidative stress in the lungs, suggesting its potential as a therapeutic agent for lung diseases.
Another study explored the use of this compound as a potential anticancer agent. The results showed that it inhibited the growth of several cancer cell lines, including breast cancer and lung cancer, by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S2/c1-2-23-16(22)14-13(10-6-4-3-5-7-10)19-17(25-14)20-15(21)11-8-9-12(18)24-11/h3-9H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKRZAGUPZQNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide](/img/structure/B6072008.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylisonicotinamide](/img/structure/B6072011.png)

![3-[1-(2-chloro-4-fluorobenzoyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6072022.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-thienyl)acetamide](/img/structure/B6072033.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6072054.png)
![2-(1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6072070.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6072086.png)

![4-(4-isopropoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6072095.png)
![2-[4-(2,3-dimethoxybenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6072099.png)